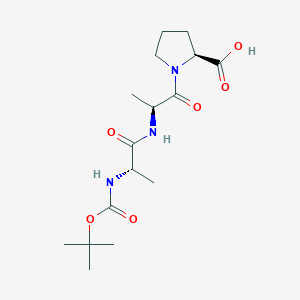

Boc-ala-ala-pro-OH

概要

説明

Boc-ala-ala-pro-OH, also known as (S)-1-((S)-2-((S)-2-(tert-butoxycarbonylamino)propanamido)propanoyl)pyrrolidine-2-carboxylic acid, is a compound used primarily as a building block in peptide synthesis. It is a tripeptide consisting of three amino acids: alanine, alanine, and proline, with a tert-butoxycarbonyl (Boc) protecting group attached to the N-terminus. This compound is often utilized in the synthesis of enzyme substrates and inhibitors, particularly those derived from rhodamine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ala-ala-pro-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of alanine using the Boc group. The protected alanine is then coupled with another Boc-protected alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is then coupled with Boc-protected proline under similar conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC). The production is carried out under good manufacturing practices (GMP) to ensure the quality and consistency of the final product.

化学反応の分析

Types of Reactions

Boc-ala-ala-pro-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

Coupling Reactions: The compound can be further coupled with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

Deprotection: TFA, HCl in dioxane

Coupling: DCC, DIC, DMAP

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine form of the tripeptide.

Coupling: Formation of longer peptide chains or more complex peptide structures.

科学的研究の応用

Peptide Synthesis

Key Building Block : Boc-Ala-Ala-Pro-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). Its protective Boc group allows for selective coupling reactions, facilitating the assembly of complex peptide structures without premature reactions.

Efficiency in SPPS : In studies, this compound has demonstrated significant efficiency when used with various coupling reagents. For instance, when combined with HATU and PyBOP as coupling agents, it showed improved yields compared to traditional methods using DMF (Dimethylformamide) .

| Coupling Reagent | Yield (%) |

|---|---|

| HATU | 96 |

| PyBOP | 95 |

| EDC | 0 |

Pharmaceutical Research

Drug Development : The compound is utilized in the synthesis of prodrugs and novel drug candidates. For example, it has been incorporated into prodrugs that activate under specific physiological conditions, enhancing drug efficacy while minimizing toxicity .

Therapeutic Applications : Research indicates that peptides derived from this compound exhibit potential anti-cancer properties. A notable study highlighted its use in synthesizing alkoxyamine-based prodrugs that trigger apoptosis in cancer cells upon activation by neutrophil elastase .

Biotechnology

Vaccine Development : this compound is employed in the production of biologically active compounds that are critical for vaccine formulation. Its stability and solubility contribute to the effective delivery of antigens .

Biologics Production : The compound aids in creating biologics that target specific diseases, enhancing therapeutic outcomes through tailored peptide sequences .

Analytical Chemistry

Peptide Analysis : In analytical settings, this compound is used to identify and quantify peptide structures within complex mixtures. Its predictable reactivity allows for the development of robust analytical methods .

Case Study 1: Cyclopolypeptide Synthesis

A study synthesized a cyclopolypeptide from Citrus medica using this compound as a key component. The resulting compound exhibited potent cytotoxic activity against various cancer cell lines, demonstrating the therapeutic potential of peptides derived from this dipeptide .

Case Study 2: Prodrug Activation

Research on alkoxyamine-based prodrugs highlighted the role of this compound in enhancing drug activation through enzymatic processes. The study found that these prodrugs could selectively induce apoptosis in tumor cells while sparing healthy cells, showcasing a promising approach for targeted cancer therapy .

作用機序

The mechanism of action of Boc-ala-ala-pro-OH is primarily related to its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide chain is formed, the Boc group is removed under acidic conditions, revealing the free amine group, which can then participate in further reactions or interactions with biological targets .

類似化合物との比較

Similar Compounds

Boc-ala-ala-OH: A dipeptide consisting of two alanine residues with a Boc protecting group.

Boc-ala-pro-OH: A dipeptide consisting of alanine and proline with a Boc protecting group.

Boc-pro-pro-OH: A dipeptide consisting of two proline residues with a Boc protecting group.

Uniqueness

Boc-ala-ala-pro-OH is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination allows for the synthesis of specific peptide sequences and the development of enzyme substrates and inhibitors with unique properties.

生物活性

Boc-Ala-Ala-Pro-OH is a synthetic peptide that has garnered attention in biochemical research due to its potential applications in drug design and therapeutic interventions. This article explores its biological activity, synthesis, and interaction with various biological systems, supported by relevant case studies and research findings.

1. Synthesis and Structural Characteristics

This compound is synthesized through solid-phase peptide synthesis, employing the Boc (tert-butyloxycarbonyl) protecting group for the amino acids. The synthesis typically involves the coupling of amino acids using activating agents like HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) to facilitate the formation of peptide bonds. The final product is obtained after deprotection of the Boc group using TFA (trifluoroacetic acid) .

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors in biological systems. Research has indicated that this compound can serve as a prodrug, activated by neutrophil elastase (HNE), which is significant in inflammatory responses and cancer biology.

2.1 Enzymatic Activation

The activation mechanism involves the cleavage of the peptide bond by HNE, leading to the generation of reactive radicals that can influence cell viability. Studies have shown that in the presence of HNE, this compound exhibits cytotoxic effects on cancer cell lines, such as U87 glioblastoma cells. The lethal concentration (LC50) was found to be approximately 150 μM, indicating a dose-dependent response .

2.2 Apoptotic Induction

In vitro studies demonstrated that this compound triggers apoptosis in target cells when activated by HNE. This process involves caspase activation and phosphatidylserine translocation, which are hallmarks of programmed cell death .

3.1 Neutrophil Elastase-Activatable Prodrugs

A significant study explored the development of alkoxyamine-based prodrugs utilizing this compound as a core structure. The research highlighted that these prodrugs could selectively target tumor microenvironments rich in serine proteases like HNE, enhancing their therapeutic efficacy while minimizing systemic toxicity .

3.2 Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound with various proteases involved in cancer progression. These studies suggest that modifications at specific amino acid positions could enhance selectivity and potency against target proteases .

4. Comparative Biological Activity

To better understand the biological activity of this compound, a comparative analysis with other similar peptides was conducted:

| Peptide | LC50 (μM) | Mechanism of Action | Target Enzyme |

|---|---|---|---|

| This compound | 150 | Apoptosis induction via HNE | Neutrophil elastase |

| Suc-AAPV-Phenol-TEMPO | 200 | Radical generation | Neutrophil elastase |

| Boc-Phe-Pro-Asn | 300 | Cytotoxicity via caspase activation | Unknown |

5. Conclusion

This compound demonstrates significant biological activity through its interaction with neutrophil elastase, leading to apoptosis in cancer cells. Its potential as a prodrug highlights the importance of peptide design in therapeutic applications, particularly in targeting specific enzymes within tumor microenvironments. Future research should focus on optimizing its structure for enhanced efficacy and reduced off-target effects.

特性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O6/c1-9(18-15(24)25-16(3,4)5)12(20)17-10(2)13(21)19-8-6-7-11(19)14(22)23/h9-11H,6-8H2,1-5H3,(H,17,20)(H,18,24)(H,22,23)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEXQIHRIIHENX-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。